![molecular formula C8H14ClNO B2580811 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride CAS No. 2155855-17-5](/img/structure/B2580811.png)

2-Azabicyclo[3.3.1]nonan-8-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

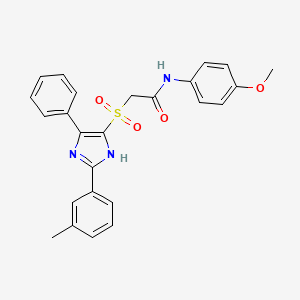

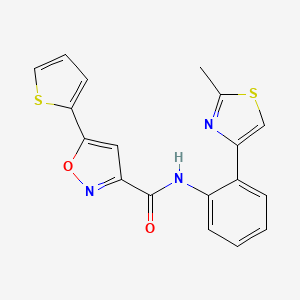

2-Azabicyclo[3.3.1]nonan-8-one hydrochloride is a chemical compound that is part of the family of tropane alkaloids . These alkaloids have a 2-azabicyclo[3.3.1]nonane that is fused with an N-heterocycle .

Synthesis Analysis

The synthesis of 2-azabicyclo[3.3.1]nonanes has been a subject of research, focusing on synthetic studies of the macrocyclic diamine alkaloids . The synthesis commenced with the stereoselective connection of functionalized units . The N,O-acetal moiety was activated with boron trichloride in the presence of a bulky base, 2,6-di-tert-butyl-4-methylpyridine, to generate sulfonyliminium ion, which was intramolecularly attacked by the silyl enolate to afford product containing a 2-azabicylo[3.3.1]nonane .Molecular Structure Analysis

The core of this compound is composed of a 2-azabicyclo[3.3.1]nonane and an additional N-heterocycle . The InChI code for this compound is 1S/C8H15N.ClH/c1-2-7-4-5-9-8 (3-1)6-7;/h7-9H,1-6H2;1H .Chemical Reactions Analysis

The key reactions used to construct the 2-azabicyclo[3.3.1]nonanes as well as related transformations are described in various studies . The N,O-acetal moiety in the compound was activated with boron trichloride in the presence of a bulky base, 2,6-di-tert-butyl-4-methylpyridine, to generate sulfonyliminium ion, which was intramolecularly attacked by the silyl enolate to afford product containing a 2-azabicylo[3.3.1]nonane .Physical and Chemical Properties Analysis

The molecular weight of this compound is 161.67 . It is a powder with a melting point of 287-289 .Scientific Research Applications

Stereochemical and Structural Analysis

Variously substituted 3-azabicyclo[3.3.1]nonan-9-ones, including those similar to 2-azabicyclo[3.3.1]nonan-8-one hydrochloride, have been synthesized and studied using advanced NMR techniques. These studies highlight the stereochemical configuration of these compounds, indicating a twin-chair conformation with equatorial orientation of substituents, providing insights into their electronic effects due to structural modifications (Park, Jeong, & Parthiban, 2011).

Antimicrobial Applications

A series of compounds structurally related to this compound have shown significant antimicrobial properties. Derivatives such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones have demonstrated promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Ramachandran, Rani, & Kabilan, 2009), (Umamatheswari & Kabilan, 2011).

Catalytic Applications

Compounds in the azabicyclo family have been explored for their catalytic properties in oxidation reactions. Hydroxylamines like 8-Azabicyclo[3.2.1]octan-8-ol and 7-azabicyclo[2.2.1]heptan-7-ol, which share a similar structural framework to this compound, have shown efficiency in catalyzing the oxidation of secondary alcohols to ketones. This highlights the potential of these compounds in facilitating chemical transformations (Toda et al., 2023).

Synthesis of Structural Analogs

The synthesis of structural analogs of this compound has been explored, with various methods developed for creating derivatives with potential biological activities. These synthetic approaches offer pathways for generating novel compounds with possibly enhanced pharmacological properties (Diaba et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that the compound is structurally related to the family of tropane alkaloids , which have a wide array of interesting biological activities .

Mode of Action

Given its structural similarity to tropane alkaloids , it may interact with biological targets in a similar manner.

Biochemical Pathways

Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways .

Result of Action

Given its structural similarity to tropane alkaloids , it may have similar effects.

Biochemical Analysis

Biochemical Properties

2-Azabicyclo[3.3.1]nonan-8-one hydrochloride plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body . The interaction between this compound and these enzymes can lead to changes in enzyme activity, affecting the overall metabolic processes. Additionally, this compound has been shown to bind to specific proteins, influencing their function and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a critical role in cell growth and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of various proteins and enzymes . These changes can have significant implications for cellular function and overall health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, including enzymes and proteins . This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products may have different biochemical properties, potentially leading to changes in the observed effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including cellular damage and disruption of normal metabolic processes . These dose-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its interaction with cytochrome P450 enzymes . These enzymes play a critical role in the metabolism of various substances, including drugs and endogenous compounds. The interaction between this compound and these enzymes can influence metabolic flux and the levels of specific metabolites . Additionally, this compound may interact with cofactors required for enzyme activity, further affecting metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, binding to transport proteins can facilitate the movement of this compound across cellular membranes, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name |

2-azabicyclo[3.3.1]nonan-8-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c10-8-2-1-6-3-4-9-7(8)5-6;/h6-7,9H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYSOLBVTJBUNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2CC1CCN2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2580738.png)

![N-[2-(4-pyridinyl)-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B2580741.png)

![methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2580742.png)

![3,3-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2580744.png)

![[7-[(4-chlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2580746.png)

![N-(5-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2580749.png)